

Application Notes and Protocols for the Enzymatic Synthesis of Cyclopropane-Containing Molecules

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopropane ring is a valuable structural motif in medicinal chemistry, renowned for its ability to impart unique conformational constraints, improve metabolic stability, and enhance the potency of drug candidates.[1][2] Traditional chemical synthesis of cyclopropanes often requires harsh reaction conditions and the use of hazardous reagents.[3] Enzymatic synthesis presents a compelling alternative, offering high stereoselectivity, mild reaction conditions, and a reduced environmental footprint.[4] These application notes provide an overview of key enzymatic strategies for cyclopropanation and detailed protocols for their implementation in a research and drug development setting.

Key Enzymatic Strategies for Cyclopropanation

The enzymatic construction of cyclopropane rings can be broadly categorized into two main approaches: leveraging natural biosynthetic pathways and employing engineered enzymes with novel catalytic activities.

1. Natural Cyclopropane Biosynthesis:

Nature has evolved two primary mechanisms for the formation of cyclopropane rings:



- Carbocation-mediated cyclization: This is common in terpenoid biosynthesis, where enzymes like squalene synthase catalyze the formation of a cyclopropane intermediate (presqualene pyrophosphate) from farnesyl pyrophosphate via carbocationic intermediates.[5]
- Carbanion-mediated ring closure: A well-known example is the synthesis of 1aminocyclopropane-1-carboxylate (ACC), a precursor to the plant hormone ethylene, by
 ACC synthase. This reaction proceeds through an intramolecular SN2-type displacement
 involving a carbanionic intermediate.[5] Another important class of enzymes following a
 related mechanism are the S-adenosyl-methionine (SAM)-dependent cyclopropane fatty acid
 synthases (CFAS).[6]

2. Engineered Cyclopropanating Enzymes:

To overcome the limited substrate scope of natural enzymes, significant research has focused on engineering proteins to catalyze cyclopropanation reactions.[3][7] Heme-containing proteins, such as cytochrome P450s and myoglobins, have proven to be particularly versatile scaffolds for this purpose.[1][4][8] The mechanism involves the formation of a reactive iron-carbene intermediate from a diazoester substrate, which is then transferred to an olefin to form the cyclopropane ring.[4] Directed evolution has been instrumental in developing highly active and stereoselective cyclopropanating enzymes from these promiscuous starting points.[9] Another innovative approach utilizes engineered 4-oxalocrotonate tautomerase (4-OT) for the enantioselective synthesis of cyclopropanes via a nucleophilic addition mechanism.[10]

Data Presentation: Performance of Engineered Cyclopropanating Enzymes

The following tables summarize the performance of various engineered enzymes in catalyzing cyclopropanation reactions, providing key quantitative data for comparison.

Table 1: Performance of Engineered Cytochrome P450BM3 Variants for the Cyclopropanation of Styrene with Ethyl Diazoacetate (EDA)



| Enzyme Variant | Diastereomeri c Ratio (cis:trans) | Enantiomeric Excess (ee) of major diastereomer | Total Turnovers (TTN) | Reference |
|----------------------|---|---|-----------------------------|-----------|
| P450BM3 H2A10 | 97:3 | >99% (1R, 2S) | 450 | [11] |
| P450BM3 H2-5- F10 | 97:3 | >99% (1R, 2S) | 600 | [11] |
| P450BM3 H2-4- D4 | 97:3 | >99% (1R, 2S) | 750 | [11] |
| P411BM3-CIS | >99:1 | >99% (1R, 2S) | 67,800 (in vivo) | [12] |

Table 2: Performance of Engineered Rhodothermus marinus Nitric Oxide Dioxygenase (RmaNOD) for the Cyclopropanation of Vinyl Boronic Acid Pinacol Ester with EDA

| Enzyme Variant | Diastereomeri c Ratio (% cis) | Enantiomeric Excess (ee) of major diastereomer | Isolated Yield | Reference |
|-------------------|----------------------------------|---|----------------------|-----------|
| RmaNOD THRAW | 95:5 | >99% (1R, 2S) | 36% (gram- scale) | [13] |
| RmaNOD WAIHNM | 5:95 | >99% (1R, 2R) | - | [13] |

Table 3: Performance of Engineered 4-Oxalocrotonate Tautomerase (4-OT) Variants for the Cyclopropanation of Cinnamaldehyde with Diethyl 2-chloromalonate



| Enzyme Variant | Diastereomeri c Ratio (d.r.) | Enantiomeric Ratio (e.r.) | Specific Activity (mU/mg) | Reference |
|-------------------|---------------------------------|------------------------------|---------------------------------|-----------|
| 4-OT wt | - | - | 3.0 | [14] |
| 4-OT F50V | - | - | 16.7 | [14] |
| 4-OT M45V/F50A | up to >25:1 | up to 99:1 | 89.4 | [10][14] |

Experimental Protocols

Protocol 1: Whole-Cell Biocatalytic Cyclopropanation using Engineered E. coli Expressing Cytochrome P450 Variants

This protocol is adapted from methodologies described for in vivo cyclopropanation using engineered cytochrome P450s.[12][15]

1. Materials:

- E. coli BL21(DE3) cells harboring the pCWori plasmid encoding the desired P450 variant.
- Terrific Broth (TB) medium supplemented with ampicillin (100 μg/mL).
- Isopropyl β-D-1-thiogalactopyranoside (IPTG).
- M9-N medium.
- Styrene (or other olefin substrate).
- Ethyl diazoacetate (EDA).
- Sodium dithionite (for in vitro reactions, if needed).
- Ethyl acetate.



- Anhydrous sodium sulfate.
- Silica gel for column chromatography.
- 2. Enzyme Expression:
- Inoculate 100 mL of Luria-Bertani (LB) medium containing 100 μg/mL ampicillin with a single colony of the recombinant E. coli and grow overnight at 37°C with shaking.
- Inoculate 1 L of TB medium containing 100 μg/mL ampicillin with the overnight culture.
- Grow the culture at 37°C with shaking at 250 rpm until the OD600 reaches approximately 1.8.
- Reduce the temperature to 25°C for 30 minutes.
- Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
- Continue to incubate the culture at 25°C for 16-20 hours.
- Harvest the cells by centrifugation (e.g., 4000 x g for 20 min at 4°C).
- Resuspend the cell pellet in M9-N medium to the desired optical density (e.g., OD600 = 30).
- 3. Whole-Cell Cyclopropanation Reaction:
- In an anaerobic environment (e.g., a glove box), add the olefin substrate (e.g., styrene, final concentration 20-60 mM) and the diazoester (e.g., EDA, final concentration 10-120 mM) to the cell suspension. A co-solvent such as ethanol (5% v/v) can be used to improve substrate solubility.
- Incubate the reaction mixture at room temperature with gentle shaking for 24-48 hours.
- Monitor the reaction progress by taking aliquots at different time points and analyzing by GC-MS or HPLC.
- 4. Product Extraction and Purification:



- Extract the reaction mixture with an equal volume of ethyl acetate three times.
- Combine the organic layers and dry over anhydrous sodium sulfate.
- Concentrate the organic phase under reduced pressure.
- Purify the cyclopropane product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate).
- Characterize the product by NMR and determine the diastereomeric and enantiomeric excess by chiral HPLC or GC.

Protocol 2: In Vitro Cyclopropanation using Purified Engineered Rhodothermus marinus Nitric Oxide Dioxygenase (RmaNOD)

This protocol is based on the methods for in vitro cyclopropanation of vinyl boronic acid pinacol ester.[13]

| _ | | | | |
|---|-----|-----|-----|-----|
| 1 | N/I | ate | rıa | ıc. |
| | | | | |

- Purified RmaNOD variant (e.g., RmaNOD THRAW).
- Potassium phosphate buffer (e.g., 100 mM, pH 8.0).
- · Vinyl boronic acid pinacol ester.
- Ethyl diazoacetate (EDA).
- · Sodium dithionite.
- Ethyl acetate.
- Brine.
- Anhydrous magnesium sulfate.
- 2. Cyclopropanation Reaction:

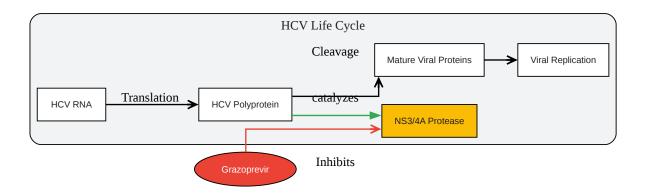


- In an anaerobic glove box, prepare a reaction mixture containing the purified RmaNOD variant (e.g., 5-10 μM) in potassium phosphate buffer.
- Add the vinyl boronic acid pinacol ester (e.g., 60 mM) and EDA (e.g., 120 mM).
- Initiate the reaction by adding a fresh solution of sodium dithionite (e.g., 1.2 equivalents relative to EDA).
- Stir the reaction at room temperature for the desired time (e.g., 12-24 hours).
- 3. Product Extraction and Purification:
- · Quench the reaction by opening it to the air.
- Extract the aqueous mixture with ethyl acetate (3 x volume).
- · Wash the combined organic layers with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
- Purify the product by flash column chromatography on silica gel.

Visualizations Signaling Pathways

The cyclopropane motif is present in numerous approved drugs. Understanding the mechanism of action of these drugs is crucial for the development of new therapeutics.

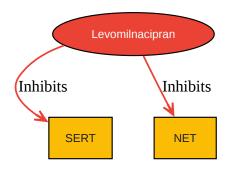


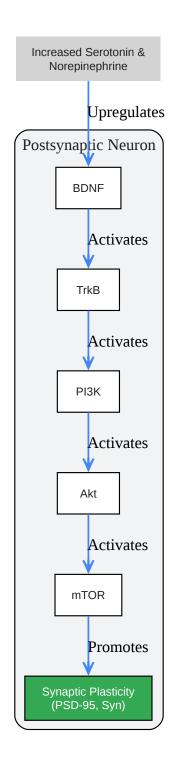


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Caption: Mechanism of action of Grazoprevir, an HCV NS3/4A protease inhibitor.[1][16][17]







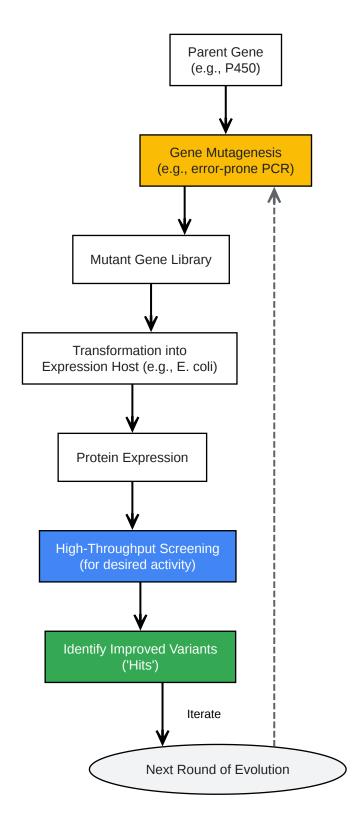
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Caption: Signaling pathway of Levomilnacipran in improving synaptic plasticity.[5]



Experimental Workflows

A crucial aspect of developing novel enzymatic cyclopropanation catalysts is the process of directed evolution.

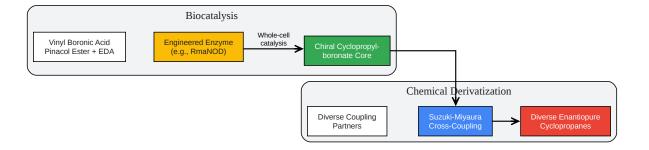




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Caption: General workflow for the directed evolution of cyclopropanating enzymes.[9][18][19] [20]

A chemoenzymatic approach can be employed for the diversity-oriented synthesis of cyclopropane-containing molecules.



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Caption: Chemoenzymatic workflow for diversity-oriented synthesis of cyclopropanes.[13]

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